molecular formula C28H34O9 B1681551 Schisantherin B CAS No. 58546-55-7

Schisantherin B

Cat. No. B1681551
CAS RN: 58546-55-7
M. Wt: 514.6 g/mol
InChI Key: BKGUPIVDQHHVMV-RZGKOBFOSA-N
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Description

Schisantherin B (Sch B) is a promising natural compound isolated from Schisandra chinensis. It has been documented to possess diversified pharmacokinetic properties, including antioxidant, anti-inflammation, cardioprotection, and neuroprotection .


Chemical Reactions Analysis

Schisantherin B has been reported to have large biological properties and could be a potent cure for several diseases by targeting several signaling pathways . It has been shown to increase the level of superoxide dismutase (SOD) in cells, inhibit lipid peroxidation, and reduce lactate dehydrogenase and malondialdehyde releasing reactive oxygen species therefore directly removing free radicals and playing an antioxidant role .

Scientific Research Applications

Neuroprotection

Schisantherin B, a component of Schisandra chinensis, has been found to have significant neuroprotective effects . This makes it a potential candidate for the treatment of neurological disorders.

Hepatoprotection

One of the most prominent effects of Schisantherin B is its hepatoprotective properties . It achieves this mainly by reducing the activity of intrahepatic ghrelin transaminase and improving liver damage .

Anti-inflammatory

Schisantherin B also exhibits anti-inflammatory properties . This could make it useful in the treatment of various inflammatory diseases.

Antioxidant

The antioxidant properties of Schisantherin B contribute to its overall health benefits . Antioxidants help to combat oxidative stress, which is linked to a variety of chronic diseases.

Antitumor

Schisantherin B has been shown to have antitumor effects . This suggests that it could potentially be used in cancer treatment.

Pharmacokinetics

Pharmacokinetic analysis has shown that Schisantherin B is well absorbed in vivo and is mainly in the form of passive transport in the gastrointestinal tract . This is an important factor in its effectiveness as a therapeutic agent.

Asthma Treatment

Schisandra chinensis, which contains Schisantherin B, has been used in traditional Chinese medicine to treat asthma . This suggests that Schisantherin B may have potential applications in respiratory health.

Vascular Health

Schisandra chinensis has also been used to protect nerves and blood vessels . This indicates that Schisantherin B could have potential benefits for cardiovascular health.

Mechanism of Action

Target of Action

Schisantherin B (STB) is a component of lignan, a class of organic compounds found in the Schisandra chinensis plant . The primary targets of STB are related to its hepatoprotective, antitumor, and neuroprotective effects . It has been shown to reduce the activity of intrahepatic ghrelin transaminase, thereby improving liver damage .

Mode of Action

STB interacts with its targets primarily through the inhibition of related enzymes and modulation of signaling pathways . For instance, it has been suggested that STB may inhibit the gene expression of pro-inflammatory factors .

Biochemical Pathways

The biochemical pathways affected by STB are diverse. It has been shown to exert hepatoprotective effects through the modulation of various signaling pathways . For instance, it has been suggested that STB may mediate ferritin autophagy in hepatic stellate cells .

Pharmacokinetics

Pharmacokinetic analysis has demonstrated that STB is well absorbed in vivo and is mainly in the form of passive transport in the gastrointestinal tract . The metabolic pathways in rats were also found to be relatively diverse .

Result of Action

The molecular and cellular effects of STB’s action are primarily seen in its hepatoprotective, antitumor, and neuroprotective effects . For instance, it has been shown to reduce the activity of intrahepatic ghrelin transaminase, thereby improving liver damage .

Action Environment

The action, efficacy, and stability of STB can be influenced by various environmental factors. For instance, its content is related to the herb’s traits, processing, storage methods, distribution, and other aspects .

properties

IUPAC Name

[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9-/t15-,26-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGUPIVDQHHVMV-RZGKOBFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@]1(C)O)C)OCO4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Schisantherin B

CAS RN

58546-55-7
Record name Schisantherin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058546557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SCHISANTHERIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97ZTC185XV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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